Methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride
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Overview
Description
“Methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C8H12Cl2N2O2 . It is a solid substance and is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylate (COO-) group and an aminomethyl (NH2CH2-) group attached to it . The exact positions of these groups on the pyridine ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its density is approximately 1.05 g/mL at 25 °C . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources .Scientific Research Applications
Synthesis and Catalysis
- Phosphine-Catalyzed Annulation : An expedient method for synthesizing highly functionalized tetrahydropyridines via [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines, demonstrating the utility of this chemical scaffold in organic synthesis.
- Precursor for Unsymmetrical Diamide Ligands : Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate acts as a tridentate ligand, illustrating its role in forming complex metal-ligand assemblies, which could inform the development of new coordination compounds.
Antimicrobial Research
- Antimicrobial Activity of Thienopyridine Derivatives : The study of thienopyridine derivatives for their antimicrobial activity against various bacterial strains and Candida albicans, contributing to the search for new antimicrobial agents.
Metal Ion Analysis
- Capillary Electrophoresis with Methyl 3-Amino-3-(pyridin-3-yl)propanoate Dihydrochloride : This study demonstrates the use of Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride as an ion-pairing reagent for the analysis of common metal ions in environmental and pharmaceutical samples, highlighting its potential in analytical chemistry.
Aminomethylation and Cell Growth Inhibition
- Manganese-Catalyzed Aminomethylation : A green chemistry approach using manganese catalysis for aminomethylation of aromatic compounds, showing the versatility of such methodologies in organic synthesis.
- Evaluation of Tumor Cell Growth Inhibition : Investigation of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates for their potential to inhibit tumor cell growth, offering insights into the development of new anticancer agents.
Safety and Hazards
This compound is classified as hazardous. It is flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-(aminomethyl)pyridine-3-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-12-8(11)6-3-2-4-10-7(6)5-9;;/h2-4H,5,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYGRKQYVLAJPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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